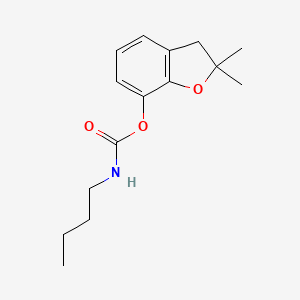
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate: is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate typically involves the following steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butylcarbamate Group: This step involves the reaction of 2,2-Dimethyl-2,3-dihydrobenzofuran with butyl isocyanate in the presence of a catalyst such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: Benzofuran derivatives, including this compound, have shown potential antimicrobial properties, making them candidates for developing new antibiotics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new therapeutic agents for various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity or catalysis.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-2,3-dihydrobenzofuran: A closely related compound with similar structural features but lacking the butylcarbamate group.
7-Bromo-2,3-dihydrobenzofuran: Another derivative with a bromine atom at the 7-position, exhibiting different chemical properties.
Uniqueness: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate stands out due to the presence of the butylcarbamate group, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
62204-90-4 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-butylcarbamate |
InChI |
InChI=1S/C15H21NO3/c1-4-5-9-16-14(17)18-12-8-6-7-11-10-15(2,3)19-13(11)12/h6-8H,4-5,9-10H2,1-3H3,(H,16,17) |
Clé InChI |
FSACXUFVSANALA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
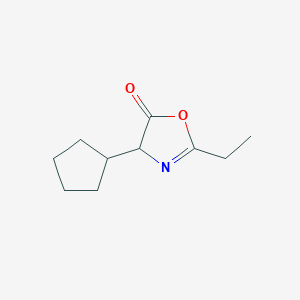



![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
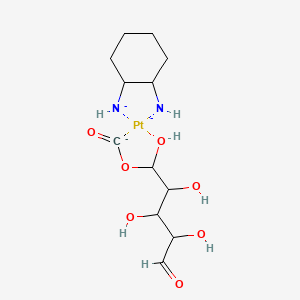
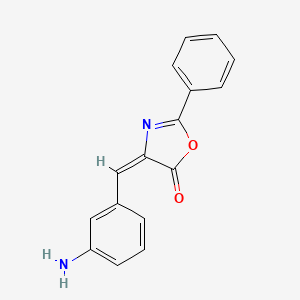
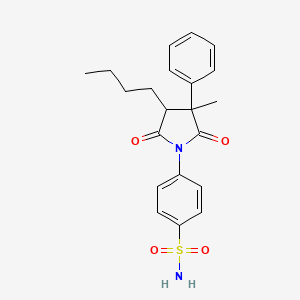


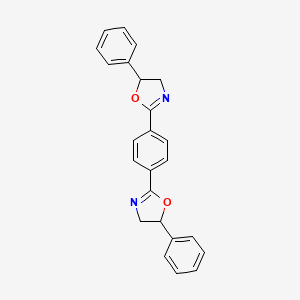
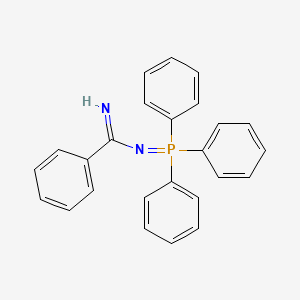
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
